molecular formula C9H7ClO3 B1354379 (R)-(-)-O-Formylmandeloyl chloride CAS No. 29169-64-0

(R)-(-)-O-Formylmandeloyl chloride

Cat. No.: B1354379
CAS No.: 29169-64-0
M. Wt: 198.6 g/mol
InChI Key: ZNLABNPTWSKGDX-MRVPVSSYSA-N
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Description

®-(-)-O-Formylmandeloyl chloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is an acid chloride derivative of mandelic acid, characterized by the presence of a formyl group and a chiral center, making it a valuable intermediate in the synthesis of various enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-O-Formylmandeloyl chloride typically involves the reaction of ®-(-)-mandelic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

(R)()mandelic acid+SOCl2(R)()OFormylmandeloyl chloride+SO2+HCl(R)-(-)-mandelic\ acid + SOCl_2 \rightarrow (R)-(-)-O-Formylmandeloyl\ chloride + SO_2 + HCl (R)−(−)−mandelic acid+SOCl2​→(R)−(−)−O−Formylmandeloyl chloride+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of ®-(-)-O-Formylmandeloyl chloride involves similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-(-)-O-Formylmandeloyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form ®-(-)-mandelic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of ®-(-)-mandelic acid.

    Reduction: Formation of ®-(-)-mandelic alcohol.

Scientific Research Applications

®-(-)-O-Formylmandeloyl chloride is widely used in scientific research due to its versatility:

    Chemistry: As a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: In the preparation of chiral ligands for asymmetric catalysis.

    Medicine: As an intermediate in the synthesis of pharmaceutical drugs, particularly those requiring chiral purity.

    Industry: In the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-(-)-O-Formylmandeloyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-O-Formylmandeloyl chloride: The enantiomer of ®-(-)-O-Formylmandeloyl chloride.

    Mandeloyl chloride: Lacks the formyl group, making it less reactive.

    Benzoyl chloride: Similar structure but with a benzoyl group instead of a formylmandeloyl group.

Uniqueness

®-(-)-O-Formylmandeloyl chloride is unique due to its chiral center and the presence of both formyl and acid chloride functionalities, making it highly reactive and valuable in asymmetric synthesis.

Properties

IUPAC Name

[(1R)-2-chloro-2-oxo-1-phenylethyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(12)8(13-6-11)7-4-2-1-3-5-7/h1-6,8H/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLABNPTWSKGDX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014410
Record name (R)-alpha-(Formyloxy)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29169-64-0
Record name O-Formyl-D-mandeloyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29169-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-alpha-(Formyloxy)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-(formyloxy)benzeneacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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